Rizedisben

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

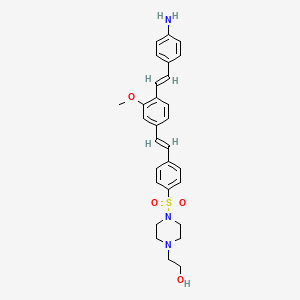

C29H33N3O4S |

|---|---|

Molecular Weight |

519.7 g/mol |

IUPAC Name |

2-[4-[4-[(E)-2-[4-[(E)-2-(4-aminophenyl)ethenyl]-3-methoxyphenyl]ethenyl]phenyl]sulfonylpiperazin-1-yl]ethanol |

InChI |

InChI=1S/C29H33N3O4S/c1-36-29-22-25(5-11-26(29)10-4-24-6-12-27(30)13-7-24)3-2-23-8-14-28(15-9-23)37(34,35)32-18-16-31(17-19-32)20-21-33/h2-15,22,33H,16-21,30H2,1H3/b3-2+,10-4+ |

InChI Key |

UQCMMQGPTBKIAK-KHVHPYDTSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CCO)/C=C/C4=CC=C(C=C4)N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CCO)C=CC4=CC=C(C=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

Rizedisben's Mechanism of Action on the Myelin Sheath: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rizedisben, also known as Illuminare-1, is a novel small-molecule fluorophore designed for intraoperative nerve visualization.[1][2] Its primary mechanism of action is binding to the myelin sheath, the lipid-rich layer that insulates nerve cell axons. This binding allows for fluorescence under blue light, enhancing the visibility of nerve structures during surgical procedures.[1][2][3] This technology aims to reduce iatrogenic nerve injury, a significant cause of post-surgical morbidity, pain, and loss of function.[3] While this compound's interaction with the myelin sheath is pivotal for its function, it is important to note that current research has focused on its utility as an imaging agent rather than a therapeutic modulator of myelin biology. This guide will provide a detailed overview of the known mechanism of action of this compound, summarize the quantitative data from clinical studies, and outline the experimental protocols used in its evaluation.

Core Mechanism: Myelin-Binding for Fluorescence-Guided Surgery

This compound is engineered to selectively bind to myelin and fluoresce in the blue light spectrum (370-425 nm).[3] This property is leveraged in fluorescence-guided surgery (FGS) to provide high-contrast, real-time visualization of nerves.[1] The ability to clearly identify nerves, especially those that are small or obscured by other tissues, is critical in procedures such as radical prostatectomy, where nerve-sparing techniques can significantly impact patient outcomes like erectile and urinary function.[1][2][3]

Quantitative Data from Clinical Trials

A phase 1, single-arm, open-label clinical trial was conducted to determine the optimal safe and clinically effective dose of this compound.[3][4] The study enrolled 38 patients undergoing robot-assisted laparoscopic radical prostatectomy.[1][3]

| Parameter | Finding | Reference |

| Clinically Effective Dose | 3.0 mg/kg | [1][4] |

| Onset of Fluorescence | < 15 minutes | [1][4] |

| Duration of Sustained Fluorescence | > 3.5 hours | [1][4] |

| Fluorescence in Obturator Nerve | Moderate or better in all 9 patients at the 3.0 mg/kg dose | [1] |

| Fluorescence in Prostate Neurovascular Bundles | Evident in 8 of 9 patients at the 3.0 mg/kg dose | [1][2] |

| Most Common Adverse Event (Possibly Related) | Grade 1/2 maculopapular rash | [1] |

| Adverse Event "Definitely Related" | Grade 1 photophobia (resolved without intervention in < 48 hours) | [1] |

Experimental Protocols

Phase 1 Clinical Trial for this compound in Minimally Invasive Surgery

-

Study Design: A single-arm, open-label, dose-escalation phase 1 study.[3]

-

Participants: 38 patients, 18 years or older, diagnosed with prostate cancer and scheduled for robot-assisted laparoscopic radical prostatectomy (RALP).[1][3]

-

Exclusion Criteria: Prior pelvic surgery or radiation, known central or peripheral nervous system disease, current use of neurotoxic medications, recent exposure to phototoxic drugs, or serious kidney or liver dysfunction.[3]

-

Intervention: this compound was administered intravenously intraoperatively, 30 minutes prior to visualization of the obturator nerve.[3]

-

Primary Outcomes:

-

Safety: Assessed through 45 postoperative days.[3]

-

Clinically Effective Dose: Defined as achieving sustained fluorescence (moderate or better for ≥ 90 minutes) of the obturator nerve in 3 or more of 5 patients in 2 consecutive cohorts, with fewer than 20% of patients experiencing grade 2 or greater toxicity.[3]

-

-

Fluorescence Measurement: Assessed via subjective intraoperative scoring and post hoc objective image analysis.[3]

Signaling Pathways and Future Directions

Currently, there is no evidence to suggest that this compound interacts with or modulates intracellular signaling pathways involved in myelination or demyelination. Its mechanism is based on its physicochemical properties that lead to its binding to myelin.

For researchers interested in the therapeutic modulation of the myelin sheath, several signaling pathways are of interest. The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, for instance, is known to play a crucial role in Schwann cell differentiation and myelination.[5] Inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cAMP, has been shown to promote oligodendrocyte precursor cell differentiation and enhance CNS remyelination in preclinical models.[6][7]

Future research could explore whether the binding of molecules like this compound to the myelin sheath could be leveraged for targeted drug delivery to nerves, potentially in the context of demyelinating diseases. However, the current data exclusively support its role as a diagnostic imaging agent.

This compound represents a significant advancement in fluorescence-guided surgery, offering a novel method for real-time, high-contrast nerve visualization. Its mechanism of action is direct binding to the myelin sheath, a property that has been demonstrated to be safe and effective in a clinical setting for its intended surgical application. While its current application is diagnostic, the development of myelin-binding molecules opens up avenues for future research into targeted therapies for neurological conditions.

References

- 1. medpagetoday.com [medpagetoday.com]

- 2. mskcc.org [mskcc.org]

- 3. researchgate.net [researchgate.net]

- 4. Nerve-Illuminating Agent May Provide Safe Intraoperative Nerve Identification | ACS [facs.org]

- 5. To myelinate or not to myelinate: fine tuning cAMP signaling in Schwann cells to balance cell proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective PDE4 subtype inhibition provides new opportunities to intervene in neuroinflammatory versus myelin damaging hallmarks of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of phosphodiesterase-4 promotes oligodendrocyte precursor cell differentiation and enhances CNS remyelination - PMC [pmc.ncbi.nlm.nih.gov]

Rizedisben (GE3126) chemical structure and properties

Introduction

Rizedisben, also known as GE3126, is a novel fluorophore developed for fluorescence-guided surgery. Its primary application lies in the enhanced intraoperative visualization of nerve structures. By binding to the myelin sheath of nerves, this compound allows surgeons to more clearly identify and preserve critical neural pathways during complex procedures, such as radical prostatectomy, with the aim of reducing iatrogenic nerve injury and improving patient outcomes. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound.

Chemical Structure and Properties

The chemical identity of this compound is 2-(4-(4-(4-(4-Aminostyryl)-3-methoxystyryl)phenylsulfonyl)piperazin-1-yl)ethanol hydrochloride.[1] Its structure combines a styryl-based fluorophore with a piperazine (B1678402) moiety, which enhances its solubility and pharmacokinetic profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C29H33N3O4S | MedChemExpress |

| Molecular Weight | 519.66 g/mol | [1] |

| CAS Number | 1311570-07-6 | MedChemExpress |

| LogD (pH 7.4) | 3.5 | [1] |

Optical Properties

This compound is a blue-light excitable fluorophore.[2] Its optical properties are solvent-dependent, exhibiting a bathochromic shift (a shift to longer wavelengths) in both absorption and emission spectra with increasing solvent polarity.

Mechanism of Action

This compound functions by selectively binding to myelin, the lipid-rich sheath that insulates nerve cell axons. This binding is non-covalent and allows for the demarcation of nerve tissue from surrounding structures, such as adipose and muscle tissue, under fluorescent imaging conditions. While the precise molecular target within the myelin sheath has not been definitively elucidated for this compound itself, studies on analogous myelin-binding dyes suggest that Myelin Basic Protein (MBP) is a likely binding partner.

Experimental Protocols

Chemical Synthesis of this compound (GE3126)

The synthesis of this compound is a multi-step process. A generalized workflow is depicted below.

Caption: Synthetic workflow for this compound (GE3126).

A detailed experimental protocol for the synthesis is as follows[1]:

-

Synthesis of Protected Sulfonamide Benzylic Bromide (2): Sulfonyl chloride 1 is reacted with N-hydroxyethylpiperazine. The resulting alcohol is then protected with t-butyldimethylsilyl chloride to yield the protected sulfonamide benzylic bromide 2.

-

Synthesis of Phosphonate (3): An Arbuzov rearrangement is performed on compound 2 by reacting it with triethyl phosphite to produce the phosphonate 3.

-

Wittig Reaction: Phosphonate 3 undergoes a Wittig reaction with an appropriate aldehyde partner (4) to form the styryl backbone of the fluorophore.

-

Deprotection and Purification: The protecting group is removed, followed by purification of the final product, this compound (GE3126).

In Vivo Fluorescence Imaging Protocol (Murine Model)

The following protocol is a general guideline for in vivo fluorescence imaging in a murine model, based on published studies[1]:

-

Animal Model: Studies have utilized mice for initial dosing and kinetics experiments.

-

Formulation: this compound is formulated for intravenous (IV) injection.

-

Dosing: A dose-dependent increase in nerve fluorescence has been observed with doses ranging from 1.6 to 46.6 mg/kg.[3] An optimal dose for sustained fluorescence is determined based on the specific application.

-

Administration: this compound is administered via a single IV injection.

-

Imaging: Imaging is performed at various time points post-injection (e.g., 30 minutes to several hours) using a fluorescence imaging system equipped with an appropriate excitation light source (blue light spectrum) and emission filters.[4]

Clinical Imaging Protocol (Robotic Radical Prostatectomy)

In a clinical setting for robotic-assisted radical prostatectomy, the following protocol has been described[2][4][5][6]:

-

Patient Population: Patients scheduled for robot-assisted radical prostatectomy.[4]

-

Dosing: A dose of 3.0 mg/kg has been identified as clinically effective for sustained intraoperative fluorescence.[6]

-

Administration: this compound is administered intravenously intraoperatively, typically around 30 minutes prior to the visualization of the target nerves.[4]

-

Imaging: A blue light camera system integrated with the surgical robot is used to visualize the fluorescence of nerve structures, such as the obturator nerve and the neurovascular bundles.[2]

-

Assessment: Fluorescence intensity is assessed both subjectively by the surgical team and can be measured objectively post-operatively using image analysis software.[5]

Signaling Pathways

Currently, there is no publicly available scientific literature to suggest that this compound (GE3126) directly interacts with or modulates any specific cellular signaling pathways. Its mechanism of action is understood to be the structural binding to myelin, leading to fluorescence for imaging purposes, rather than eliciting a downstream signaling cascade.

Data Summary

In Vivo Efficacy in Murine Model

| Parameter | Observation | Reference |

| Dose Range | 1.6 - 46.6 mg/kg (IV) | [3] |

| Effect | Dose-dependent increase in sciatic nerve fluorescence intensity | [3] |

| Saturation | Slower signal saturation in adipose tissue at higher doses | [3] |

Phase I Clinical Trial Data (Robotic Radical Prostatectomy)

| Parameter | Observation | Reference |

| Optimal Dose | 3.0 mg/kg | [6] |

| Onset of Fluorescence | Typically within 30 minutes | [4] |

| Duration of Fluorescence | Sustained for over 3 hours | [4] |

| Target Nerves Visualized | Obturator nerve and neurovascular bundles | [4] |

Logical Relationships and Workflows

Intraoperative Nerve Visualization Workflow

Caption: Clinical workflow for this compound-guided surgery.

Conclusion

This compound (GE3126) is a promising fluorescent agent for enhancing the safety and efficacy of surgical procedures where nerve preservation is critical. Its favorable chemical and optical properties, coupled with a clear mechanism of action, have enabled its successful translation into clinical trials. Further research and broader clinical application will continue to define the role of this technology in improving surgical outcomes.

References

- 1. Improved Intraoperative Visualization of Nerves through a Myelin-Binding Fluorophore and Dual-Mode Laparoscopic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. urotoday.com [urotoday.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mskcc.org [mskcc.org]

- 5. auajournals.org [auajournals.org]

- 6. medpagetoday.com [medpagetoday.com]

Rizedisben: An Inquiry into Myelin Binding Affinity and Specificity

A Technical Overview for Researchers and Drug Development Professionals

Abstract

This document explores the current, publicly available scientific literature regarding the binding affinity and specificity of the compound referred to as "Rizedisben" to myelin. Despite a comprehensive search of scientific databases and clinical trial registries, no direct data on a compound with this name could be located. This suggests that "this compound" may be a very early-stage investigational compound, a code name not yet disclosed in publications, or potentially a misspelling of another therapeutic agent under investigation for myelin-related disorders. This paper will, therefore, outline the methodologies and experimental approaches that would be necessary to characterize the interaction of a novel compound with myelin, using established techniques in the field of neuropharmacology and drug development as a framework.

Introduction to Myelin as a Therapeutic Target

Myelin is a lipid-rich sheath that insulates nerve cell axons, crucial for the rapid and efficient transmission of electrical impulses in the nervous system. In demyelinating diseases such as multiple sclerosis (MS), the immune system mistakenly attacks and destroys myelin, leading to a wide range of neurological deficits. Therapeutic strategies aimed at promoting remyelination—the process of rebuilding the myelin sheath—represent a significant area of research. A key challenge in developing such therapies is the precise targeting of therapeutic agents to the sites of demyelination to enhance efficacy and minimize off-target effects. Therefore, characterizing the binding affinity and specificity of a compound to myelin is a critical first step in its development as a potential remyelinating agent.

Characterizing Compound-Myelin Interactions: A Methodological Framework

In the absence of specific data for "this compound," this section details the standard experimental protocols used to assess the binding affinity and specificity of a compound to myelin.

In Vitro Binding Assays

Objective: To quantify the direct binding of a compound to purified myelin or its components.

Table 1: Quantitative Binding Affinity Assays

| Assay Type | Principle | Key Parameters Measured | Typical Application |

| Radioligand Binding Assay | A radiolabeled version of the compound competes with a non-labeled version for binding to a target (e.g., purified myelin vesicles). | Kd (dissociation constant), Bmax (maximum binding sites) | Gold standard for quantifying affinity and density of binding sites. |

| Surface Plasmon Resonance (SPR) | Immobilized myelin proteins or lipids on a sensor chip are exposed to the compound, and changes in the refractive index at the surface are measured in real-time. | Ka (association rate), Kd (dissociation rate), KD (equilibrium dissociation constant) | Provides real-time kinetics of the binding interaction. |

| Microscale Thermophoresis (MST) | The movement of molecules in a microscopic temperature gradient is measured. A change in this movement upon binding of the compound to a fluorescently labeled myelin component is detected. | KD (equilibrium dissociation constant) | Requires small sample volumes and can be performed in complex biological liquids. |

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Cell-Based Assays

Objective: To assess the interaction of the compound with myelin in a cellular context, typically using oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes.

Table 2: Cell-Based Assays for Myelin Interaction

| Assay Type | Principle | Key Parameters Measured | Typical Application |

| Immunocytochemistry (ICC) | Fluorescently labeled antibodies are used to visualize the colocalization of the compound (if fluorescently tagged) with myelin proteins (e.g., MBP, PLP) in cultured oligodendrocytes. | Degree of colocalization | Provides qualitative and semi-quantitative evidence of target engagement in a cellular environment. |

| OPC Differentiation Assay | OPCs are treated with the compound, and the expression of mature oligodendrocyte markers is quantified. | Percentage of mature oligodendrocytes, expression levels of myelin proteins | Assesses the functional consequence of compound binding, i.e., promotion of myelination. |

Signaling Pathway: Hypothetical Pro-myelinating Action

Caption: A potential signaling pathway for a pro-myelinating compound.

Ex Vivo and In Vivo Models

Objective: To evaluate the binding and efficacy of the compound in a more physiologically relevant setting.

Table 3: Ex Vivo and In Vivo Models

| Model | Description | Key Parameters Measured | Typical Application |

| Organotypic Slice Cultures | Thin slices of brain tissue are maintained in culture and can be induced to demyelinate. The compound is then applied to assess its effects. | Remyelination efficiency, oligodendrocyte proliferation | Bridges the gap between in vitro and in vivo studies. |

| Animal Models of Demyelination (e.g., EAE, cuprizone) | Rodent models that mimic aspects of demyelinating diseases. The compound is administered systemically. | Behavioral recovery, extent of remyelination (histology), inflammatory markers | Preclinical evaluation of efficacy and potential side effects. |

| Positron Emission Tomography (PET) | If the compound can be radiolabeled with a positron-emitting isotope, PET imaging can be used to visualize and quantify its distribution and target engagement in the living brain. | Standardized Uptake Value (SUV), binding potential | Non-invasive, translational tool for assessing pharmacokinetics and target occupancy. |

Conclusion and Future Directions

While there is currently no public data available for a compound named "this compound," the methodologies outlined in this document provide a clear roadmap for the preclinical characterization of any novel therapeutic agent intended to target myelin. The initial steps would involve a series of in vitro binding assays to quantify its affinity and specificity. Positive results would then warrant further investigation in cell-based and animal models to establish a clear link between target engagement and pro-myelinating efficacy. Should "this compound" be an authentic compound under development, the scientific community awaits the publication of such data to understand its potential as a treatment for demyelinating diseases. Researchers in the field are encouraged to apply these established protocols to rigorously evaluate new therapeutic candidates.

Preclinical Profile of Rizedisben: A Technical Guide to a Novel Nerve-Illuminating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iatrogenic nerve injury is a significant cause of morbidity in a wide range of surgical procedures. The ability to clearly visualize nerves intraoperatively is paramount to their preservation and ensuring optimal patient outcomes. Rizedisben (also known as GE3126) is a novel, small-molecule fluorophore designed to address this unmet need by binding to a key component of the nerve sheath, myelin, and fluorescing under blue light. This technical guide provides a comprehensive overview of the preclinical studies that have laid the groundwork for the clinical development of this compound as an intraoperative nerve imaging agent.

Mechanism of Action

This compound is a myelin-binding fluorophore.[1] Preclinical evidence suggests that its molecular target is Myelin Basic Protein (MBP), a major constituent of the myelin sheath that insulates nerve axons. The binding of this compound to MBP is the basis for its ability to selectively illuminate nerve tissue. Upon excitation with blue light (approximately 370-425 nm), this compound emits fluorescence, enabling real-time visualization of nerves during surgery.[1]

Preclinical Efficacy and Pharmacodynamics

The nerve-illuminating properties of this compound have been evaluated in several preclinical animal models, demonstrating its potential for intraoperative nerve visualization.

In Vivo Nerve Imaging

Rodent and Porcine Models: Preclinical studies in mice, rats, and pigs have demonstrated the dose-dependent and time-dependent fluorescence of this compound in peripheral nerves. Intravenous administration of this compound resulted in rapid accumulation in nerve tissue, with fluorescence detectable within minutes.

Key Findings:

-

Rapid Onset: Nerve fluorescence is observed shortly after intravenous injection.

-

Sustained Signal: The fluorescence signal in nerves is maintained for a duration sufficient for most surgical procedures.

-

Dose-Dependent Fluorescence: The intensity of nerve fluorescence increases with the dose of this compound administered.

Table 1: Summary of In Vivo Nerve Fluorescence Kinetics with GE3126 (this compound)

| Animal Model | Dose | Time to Onset | Duration of Fluorescence |

|---|

| Porcine | 0.74 mg/kg | 5 - 10 minutes | Maintained for up to 80 minutes |

Data extracted from a study on GE3126, which is identical to this compound.

Myelin Binding

While the specific binding affinity (Kd) of this compound to Myelin Basic Protein has not been detailed in the reviewed literature, a fluorescence polarization assay has been described as a method to quantify the binding affinity between myelin-selective fluorescent dyes and purified MBP. This technique allows for the determination of the dissociation constant (Kd), providing a quantitative measure of the binding strength.

Preclinical Pharmacokinetics and Safety

Pharmacokinetic and safety studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new agent, as well as its potential for toxicity.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as its half-life and clearance rate, are not extensively reported in the available preclinical literature. Further studies are needed to fully characterize its pharmacokinetic profile.

Biodistribution

Comprehensive quantitative biodistribution data, such as the percentage of injected dose per gram of tissue (%ID/g) in various organs, is not available in the reviewed preclinical studies. Such data would be valuable for understanding the systemic distribution and clearance of this compound.

Safety and Toxicology

A modified Irwin study in rats was conducted to assess the potential for this compound to induce adverse effects on the nervous system. This study provides a general assessment of safety.

Table 2: Preclinical Safety Assessment of GE3126 (this compound)

| Study Type | Animal Model | Dose | Findings |

|---|

| Modified Irwin Study | Rat | 35 mg/kg | Absence of major adverse reactions |

Data extracted from a study on GE3126, which is identical to this compound.

Detailed toxicology studies, including the determination of the LD50 (lethal dose, 50%) and histopathological analysis of major organs following administration, have not been reported in the available literature.

Experimental Protocols

In Vivo Nerve Imaging in a Porcine Model

-

Animal Model: Domestic pig.

-

Agent Administration: A single intravenous injection of GE3126 (this compound) at a dose of 0.74 mg/kg.

-

Imaging System: A dual-mode laparoscopic imaging system capable of both white light and fluorescence imaging. Excitation was achieved using a light source with a filter centered at 406 nm (15 nm bandwidth).

-

Image Acquisition: Real-time video was recorded before and at defined time points after the injection of the agent.

-

Data Analysis: Fluorescence intensity of the nerve and adjacent tissues (muscle, adipose) was measured from extracted video frames to assess the signal-to-background ratio over time.

Modified Irwin Study in Rats

-

Animal Model: Sprague-Dawley rats.

-

Agent Administration: A single intravenous injection of GE3126 (this compound) at a dose of 35 mg/kg.

-

Observation Parameters: A battery of functional observations was performed at defined intervals up to 24 hours post-injection to screen for gross signs of adverse reactions affecting the nervous system.

-

Control Group: A control group received an injection of the vehicle only.

Visualizations

Caption: this compound's mechanism of action and the nerve imaging workflow.

Caption: Logical workflow of preclinical studies for this compound.

Conclusion

The preclinical data for this compound (GE3126) provide a strong foundation for its development as an intraoperative nerve imaging agent. Studies in multiple animal models have demonstrated its ability to rapidly and selectively illuminate peripheral nerves, with a promising initial safety profile. While the available literature offers valuable insights, a more comprehensive quantitative understanding of its pharmacokinetics, biodistribution, and toxicology, as well as its precise binding affinity to Myelin Basic Protein, would further strengthen its preclinical profile. The successful translation of this compound to the clinical setting holds the potential to significantly improve the safety and precision of a wide array of surgical procedures by providing surgeons with real-time, high-contrast visualization of critical nerve structures.

References

Rizedisben: A Technical Guide to a Novel Myelin-Binding Fluorophore for Nerve Illumination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rizedisben, also known as GE3126 and commercially as Illuminare-1, is a novel small-molecule fluorophore developed for intraoperative nerve visualization. By selectively binding to myelin, a key component of the nerve sheath, this compound provides real-time fluorescent guidance for surgeons, aiming to reduce iatrogenic nerve injury during various procedures. This technical guide provides an in-depth overview of the discovery, development, and photophysical properties of this compound, along with detailed experimental protocols for its characterization and use.

Introduction: The Need for Intraoperative Nerve Sparing

Iatrogenic nerve injury is a significant cause of morbidity in surgical procedures, potentially leading to chronic pain, loss of function, and diminished quality of life for patients. The ability to clearly distinguish nerves from surrounding tissues is paramount for nerve-sparing surgical techniques. Fluorescence-guided surgery (FGS) has emerged as a promising approach to enhance the visualization of anatomical structures. This compound was developed to address the specific challenge of intraoperative nerve identification by targeting myelin.

Discovery and Development of this compound

The development of this compound was the result of a collaborative effort between Memorial Sloan Kettering Cancer Center, General Electric, and Illuminare Biotechnologies. The aim was to create a fluorescent agent with high specificity for myelin, favorable pharmacokinetic properties, and spectral characteristics suitable for use with standard surgical imaging systems.

Preclinical Development

Preclinical studies in murine and porcine models were crucial in establishing the initial safety and efficacy profile of this compound. These studies demonstrated the fluorophore's ability to rapidly accumulate in myelinated nerves and provide sustained fluorescence with a high signal-to-background ratio against adjacent muscle and adipose tissue.

Key findings from preclinical studies:

-

Rapid Onset: Nerve visualization was observed within 5 to 10 minutes following intravenous injection in a porcine model.[1]

-

Sustained Fluorescence: The nerve fluorescence signal was maintained for up to 80 minutes in the porcine model.[1]

-

Dose-Dependent Fluorescence: A dose-dependent increase in the fluorescence emission intensity of the mouse sciatic nerve was observed.[2]

-

Reduced Non-Specific Binding: this compound was developed to have higher aqueous solubility and reduced non-specific adipose tissue fluorescence compared to earlier myelin-binding fluorophores.[1][3]

Clinical Development

A Phase I, single-arm, open-label clinical trial was conducted to evaluate the safety, optimal dosage, and efficacy of this compound in patients undergoing robot-assisted laparoscopic radical prostatectomy. The trial successfully established a clinically effective dose and demonstrated a favorable safety profile.

Summary of Phase I Clinical Trial Results:

| Parameter | Finding | Citation |

| Optimal Dose | 3.0 mg/kg | [4][5] |

| Onset of Fluorescence | Less than 15 minutes | [6] |

| Duration of Fluorescence | More than 3.5 hours | [6] |

| Efficacy | Sustained fluorescence of the obturator nerve in all patients at the optimal dose. | [5][6] |

| Safety | Generally well-tolerated with minimal adverse events. The most significant was a grade 2 rash. | [5][6] |

Mechanism of Action

This compound functions by binding to myelin basic protein (MBP), a major constituent of the myelin sheath that insulates neuronal axons.[7] This specific binding interaction is the basis for its utility in selectively highlighting nerve structures.

Caption: Mechanism of this compound action for nerve visualization.

Physicochemical and Photophysical Properties

This compound is a small molecule with the following properties:

| Property | Value | Citation |

| Chemical Formula | C29H33N3O4S | |

| Molecular Weight | 519.67 g/mol | |

| logD (pH 7.4) | 3.5 | [3] |

Photophysical Characteristics

The optical properties of this compound are influenced by its solvent environment. It exhibits a notable bathochromic (red) shift in both its absorption and emission spectra with increasing solvent polarity.

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| Dioxane | 410 | 550 | 140 |

| Chloroform | 425 | 585 | 160 |

| Ethyl Acetate | 420 | 600 | 180 |

| Acetonitrile | 425 | 635 | 210 |

| Methanol | 435 | 645 | 210 |

| PBS (pH 7.4) | 430 | 650 | 220 |

| Data sourced from "Improved Intraoperative Visualization of Nerves through a Myelin-Binding Fluorophore and Dual-Mode Laparoscopic Imaging"[3] |

Note: Quantitative data for molar extinction coefficient, quantum yield, and fluorescence lifetime for this compound are not publicly available at this time.

Experimental Protocols

Synthesis of this compound (GE3126)

The following is a summary of the likely synthesis route based on available information. The detailed, step-by-step protocol is proprietary.

The synthesis of this compound (GE3126) is based on a multi-step chemical process. A generalized workflow is depicted below. The synthesis involves the preparation of key intermediates followed by a final condensation reaction to yield the fluorophore. Purification is typically achieved using techniques such as nuclear magnetic resonance (NMR) spectroscopy to ensure high purity.[3]

References

- 1. Improved Intraoperative Visualization of Nerves through a Myelin-Binding Fluorophore and Dual-Mode Laparoscopic Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. illuminarebio.com [illuminarebio.com]

- 3. Improved Intraoperative Visualization of Nerves through a Myelin-Binding Fluorophore and Dual-Mode Laparoscopic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. urotoday.com [urotoday.com]

- 5. medpagetoday.com [medpagetoday.com]

- 6. merkavaholdings.com [merkavaholdings.com]

- 7. Identification of the Protein Target of Myelin-Binding Ligands by Immunohistochemistry and Biochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Rizedisben: A Technical Overview of its Spectral Properties and Quantum Yield for Advanced Surgical Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rizedisben is an innovative fluorescent imaging agent engineered to bind to myelin, the protective sheath surrounding nerve fibers.[1] This unique property allows for the real-time intraoperative visualization of nerve structures, a critical advancement in fluorescence-guided surgery.[2] By illuminating nerves, this compound has the potential to significantly reduce iatrogenic nerve injury during complex surgical procedures, thereby improving patient outcomes.[3] This technical guide provides a comprehensive overview of the known spectral properties of this compound and outlines the standard methodologies for determining these characteristics and its quantum yield.

Introduction to this compound

This compound is a novel small-molecule fluorophore that exhibits fluorescence within the blue light spectrum.[2] Its primary application is in fluorescence-guided surgery, where it aids surgeons in identifying and preserving vital nerve tissues.[4] Clinical studies have demonstrated that intravenous administration of this compound leads to sustained fluorescence of nerve structures, with a rapid onset of less than 15 minutes and a duration exceeding 3.5 hours at an optimal dose.[3]

Spectral Properties of this compound

The functionality of this compound as a fluorescent marker is fundamentally governed by its spectral properties. While detailed quantitative data from preclinical studies are not extensively published in the public domain, clinical research confirms its excitation and emission in the visible blue light range.

Excitation and Emission Spectra

This compound is known to fluoresce in the blue light spectrum, specifically within the 370-425 nm range.[4][5] This indicates that its absorption (excitation) maximum lies within or near this range, and its emission maximum is at a longer wavelength within the blue portion of the visible spectrum.

Table 1: Summary of this compound Spectral Properties

| Property | Value | Reference |

| Excitation Wavelength Range | 370-425 nm | [4][5] |

| Emission Wavelength Range | Blue Light Spectrum | [2] |

| Molar Extinction Coefficient (ε) | Data not publicly available | - |

| Fluorescence Quantum Yield (Φf) | Data not publicly available | - |

Note: The specific absorption and emission maxima, molar extinction coefficient, and quantum yield for this compound are not available in the reviewed public literature. The table will be updated as this information becomes available.

Quantum Yield of this compound

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for imaging agents like this compound as it results in a brighter signal and better visualization. The specific quantum yield of this compound has not been publicly disclosed.

Experimental Protocols for Characterization

The following sections describe standard experimental methodologies that are typically employed to determine the spectral properties and quantum yield of a fluorescent compound like this compound.

Measurement of Absorption and Emission Spectra

A standard UV-Visible spectrophotometer and a spectrofluorometer are used to measure the absorption and emission spectra, respectively.

Experimental Workflow for Spectral Characterization

Caption: Workflow for determining absorption and emission spectra.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.

Experimental Protocol:

-

Prepare a series of known concentrations of this compound in a suitable solvent.

-

Measure the absorbance of each solution at the absorption maximum (λ_abs) using a spectrophotometer.

-

Plot absorbance versus concentration .

-

The slope of the resulting line is the molar extinction coefficient (ε) when the path length is 1 cm.

Determination of Fluorescence Quantum Yield

The relative quantum yield is often determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Experimental Workflow for Quantum Yield Determination

Caption: Workflow for relative quantum yield measurement.

Equation for Relative Quantum Yield:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

This compound Signaling and Mechanism of Action

This compound's mechanism of action is based on its affinity for myelin.[1] Upon intravenous administration, it distributes throughout the body and preferentially binds to the myelin sheath of nerves. When the surgical field is illuminated with blue light of the appropriate wavelength, this compound absorbs photons and is excited to a higher energy state. It then rapidly decays back to its ground state, emitting the excess energy as fluorescent light. This fluorescence allows for the clear demarcation of nerve tissue from surrounding structures.

Simplified Signaling Pathway of this compound Action

Caption: Simplified mechanism of this compound fluorescence.

Conclusion and Future Directions

This compound represents a significant advancement in the field of fluorescence-guided surgery. Its ability to selectively illuminate nerve tissue has the potential to reduce surgical morbidity and improve patient quality of life.[1][2] While clinical data has demonstrated its efficacy, a more detailed public characterization of its fundamental photophysical properties, including its precise absorption and emission maxima, molar extinction coefficient, and quantum yield, would be of great value to the scientific community. Further research in these areas will facilitate the development of next-generation nerve-specific fluorophores with even greater brightness and specificity, further enhancing the capabilities of fluorescence-guided surgery.

References

- 1. mskcc.org [mskcc.org]

- 2. medpagetoday.com [medpagetoday.com]

- 3. Nerve-Illuminating Agent May Provide Safe Intraoperative Nerve Identification | ACS [facs.org]

- 4. merkavaholdings.com [merkavaholdings.com]

- 5. This compound in Minimally Invasive Surgery: A Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Localization of Rizedisben in Neurons

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Rizedisben is a novel, myelin-binding, small-molecule fluorophore currently under clinical investigation as a nerve-illuminating agent for surgical procedures. As of this writing, detailed public data on its specific cellular uptake mechanisms and subcellular localization within neurons is limited. This guide, therefore, presents a comprehensive framework based on established neuropharmacological principles for a compound with this compound's characteristics. The experimental protocols, data, and pathways described herein are illustrative and provide a roadmap for the investigation of this compound or similar novel neurological agents.

Introduction

This compound is a fluorescent small molecule designed to bind to myelin, the lipid-rich sheath that insulates nerve cell axons.[1][2][3] Its primary application in development is for fluorescence-guided surgery, where it enhances the visualization of nerve structures.[1][2][3] Understanding the cellular pharmacokinetics of this compound is crucial for optimizing its clinical utility and exploring potential future applications in neuroscience research and diagnostics. This guide outlines the theoretical framework and experimental approaches to elucidate the mechanisms of this compound's uptake into neurons and its precise subcellular distribution.

Predicted Cellular Uptake Mechanisms

The entry of a small molecule like this compound into a neuron is governed by its physicochemical properties and the complex environment of the neuronal membrane. Several potential mechanisms could be involved:

-

Passive Diffusion: As a small molecule, this compound may possess sufficient lipophilicity to passively diffuse across the neuronal plasma membrane, moving down its concentration gradient. This is a common entry route for many small molecule drugs targeting the central nervous system (CNS).[4]

-

Facilitated Diffusion: this compound may be recognized by specific carrier proteins embedded in the neuronal membrane, which facilitate its transport into the cell. This process does not require energy but is dependent on the presence and affinity of these transporters.[5][6]

-

Active Transport: It is possible that this compound is actively transported into neurons by transporter proteins that utilize cellular energy (ATP) to move the molecule against its concentration gradient.[5][7][8] This would allow for significant accumulation within the cell.

-

Endocytosis: While less common for small molecules, this compound could be internalized through endocytic pathways, such as clathrin-mediated or caveolae-mediated endocytosis, particularly if it binds to surface receptors.

Visualizing Cellular Uptake Pathways

The following diagram illustrates the potential routes of entry for a small molecule like this compound into a neuron.

References

- 1. Exploring neuropharmacokinetics: mechanisms, models, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The brain slice method for studying drug distribution in the CNS | springermedizin.de [springermedizin.de]

- 3. tandfonline.com [tandfonline.com]

- 4. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Imaging with Rizedisben Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rizedisben

This compound is a novel, small-molecule fluorophore with a specific affinity for myelin, the lipid-rich sheath that insulates nerve fibers.[1][2] This property makes it an invaluable tool for the visualization of nerve structures in both preclinical research and clinical settings. This compound is excited by blue light and emits a fluorescent signal in the blue spectrum, enabling clear demarcation of nerves from surrounding tissues.[1][3][4] Its rapid onset of action and durable fluorescence make it particularly well-suited for real-time, fluorescence-guided surgery and in vivo imaging applications.[1][5]

Mechanism of Action: this compound selectively binds to the myelin sheath of nerves. Upon excitation with blue light, it emits a fluorescent signal that can be captured by compatible imaging systems. This direct labeling of myelin allows for high-contrast imaging of peripheral nerves.

Quantitative Data Summary

The following table summarizes the key optical properties of this compound.

| Property | Value | Reference |

| Excitation Spectrum | 370 - 425 nm (Blue Light) | [3][4][6] |

| Emission Spectrum | Blue Spectrum | [1][7] |

| Onset of Fluorescence | < 15 minutes | [1][5] |

| Duration of Fluorescence | > 3.5 hours | [1][5] |

Compatible Imaging Systems

A variety of commercially available imaging systems are compatible with this compound fluorescence. The key requirements are an excitation source capable of delivering light in the 370-425 nm range and a detection system with appropriate filters to capture the blue emission.

In Vitro Imaging Systems (Fluorescence Microscopes)

| Manufacturer | Model | Excitation Options | Emission Filter Options | Key Features |

| Keyence | BZ-X800 Series | 360/40 nm, 470/40 nm | 460/50 nm, 525/50 nm | All-in-one design, integrated darkroom, advanced image analysis software. |

| Bio-Rad | ZOE Fluorescent Cell Imager | Blue Channel (Excitation: 355/40 nm) | Blue Channel (Emission: 433/36 nm) | Intuitive touchscreen interface, compact footprint, suitable for routine cell culture.[6] |

| Leica Microsystems | THUNDER Imager | LED illumination with customizable filter cubes | Customizable filter cubes for specific emission wavelengths | Computational clearing for high-resolution imaging of thick specimens. |

| Evident Scientific (Olympus) | IXplore™ Series | Wide range of LED and laser options | Customizable filter sets (e.g., U-FUNA: Ex 360-370 nm, Em 420-460 nm) | Modular design, suitable for a wide range of live-cell imaging applications.[8] |

| AmScope | T670 Series | Blue-band LED | --- | Trinocular design for camera attachment, suitable for educational and basic research labs.[1] |

In Vivo Imaging Systems

| Manufacturer | Model | Excitation Options | Emission Filter Options | Key Features |

| PerkinElmer (Revvity) | IVIS® Spectrum Series | 28 filters spanning 430 – 850 nm | 7 filters spanning 520 - 845 nm | High-sensitivity 2D and 3D imaging, spectral unmixing capabilities.[3][9] |

| Spectral Instruments Imaging | Lago, Ami HT, Kino | Up to 14 LEDs (360 - 805 nm) | Customizable filter sets | High-throughput imaging of up to 10 mice simultaneously. |

| Vieworks | Visque InVivo ART and InVivo Smart-LF | LED-based excitation | Customizable filter sets | High-resolution imaging with options for X-ray and bioluminescence. |

| Berthold Technologies | NightOWL II LB 983 | LED-based illumination | Customizable filter sets | Motor-driven camera for versatile imaging applications. |

| INDEC BioSystems | FluorVivo | Blue light excitation (410-440 nm) | --- | Designed for live-cell and small animal imaging.[10] |

Experimental Protocols

Protocol 1: In Vitro Staining and Imaging of Myelinated Cells

This protocol describes the staining of cultured dorsal root ganglion (DRG) neurons or other myelin-producing cell cultures with this compound for fluorescence microscopy.

Materials:

-

This compound (stock solution in DMSO)

-

Cultured myelinated cells (e.g., DRG neurons co-cultured with Schwann cells)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom blue channel)

Procedure:

-

Prepare this compound Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. The optimal concentration should be determined empirically but can start in the low micromolar range.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Gently wash the cells once with warm PBS.

-

Add the this compound staining solution to the cells, ensuring complete coverage.

-

Incubate the cells for 15-30 minutes at 37°C in a humidified incubator.

-

-

Wash:

-

Remove the staining solution.

-

Wash the cells three times with warm PBS to remove unbound this compound.

-

-

Imaging:

-

Add fresh, pre-warmed cell culture medium or PBS to the cells.

-

Place the culture dish on the stage of a fluorescence microscope.

-

Use an excitation wavelength between 370-425 nm and an appropriate emission filter for blue fluorescence to visualize the stained myelin sheaths.

-

Acquire images using a suitable camera and software.

-

Protocol 2: In Vivo Imaging of Peripheral Nerves in a Mouse Model

This protocol outlines the procedure for systemic administration of this compound and subsequent in vivo imaging of peripheral nerves in a mouse model.

Materials:

-

This compound (formulated for intravenous injection)

-

Anesthetic (e.g., isoflurane)

-

Small animal in vivo imaging system with blue light excitation and appropriate emission filters.

-

Animal preparation tools (e.g., clippers, warming pad)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic.

-

Shave the fur from the area of interest to minimize light scattering and absorption.

-

Position the animal on the imaging stage, ensuring it remains warm throughout the procedure.

-

-

This compound Administration:

-

Administer this compound via intravenous (tail vein) injection. The optimal dose should be determined based on the specific animal model and imaging system, with a starting point guided by preclinical studies.

-

-

Imaging:

-

Wait for the appropriate uptake time (typically 15-30 minutes).

-

Place the animal in the in vivo imaging system.

-

Set the excitation source to a wavelength between 370-425 nm.

-

Select an emission filter suitable for capturing blue fluorescence.

-

Acquire images or real-time video of the region of interest.

-

Monitor the animal's vital signs throughout the imaging session.

-

-

Post-Imaging Care:

-

Allow the animal to recover from anesthesia in a warm, clean cage.

-

Monitor the animal for any adverse effects.

-

Visualizations

Caption: Mechanism of this compound fluorescence.

Caption: General experimental workflow for in vivo imaging with this compound.

References

- 1. amscope.com [amscope.com]

- 2. In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IVIS Spectrum | Department of Radiology [rad.uw.edu]

- 4. biocompare.com [biocompare.com]

- 5. neb.com [neb.com]

- 6. bio-rad.com [bio-rad.com]

- 7. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 8. Mirror Units | Fluorescence Filter Cubes | Evident Scientific [evidentscientific.com]

- 9. revvity.com [revvity.com]

- 10. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols: Rizedisben for Intraoperative Nerve Visualization in Robotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iatrogenic nerve injury is a significant cause of morbidity in many surgical procedures, leading to potential long-term complications for patients.[1] Fluorescence-guided surgery (FGS) is an emerging technology that aims to improve the intraoperative identification of vital structures to minimize such injuries.[2] Rizedisben (also known as Illuminare-1) is a novel, small-molecule fluorophore that selectively binds to the myelin sheath of nerves.[3][4][5] When excited by blue light (370-425 nm), this compound emits a fluorescent signal, enabling real-time visualization of nerve tissues during surgery.[6][3][7] This technology holds considerable promise for enhancing nerve-sparing procedures, particularly in the context of robotic-assisted surgeries where high-precision dissection is critical.[8][9][10]

These application notes provide a summary of the current data on this compound and a generalized protocol for its use in a research setting for intraoperative nerve visualization in robotics, based on published phase 1 clinical trial data.

Mechanism of Action

This compound's utility in nerve visualization stems from its specific affinity for myelin, the lipid-rich sheath that insulates nerve fibers. This binding is a non-covalent interaction. Upon intravenous administration, this compound distributes systemically and accumulates in myelinated nerve tissues. When the surgical field is illuminated with a blue light source, the this compound-myelin complex fluoresces, rendering the nerves visible against the background of non-neural tissues. This allows surgeons to identify and preserve critical nerve structures that might otherwise be difficult to discern.[3][4][5]

Figure 1: Mechanism of Action of this compound for Nerve Visualization.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the phase 1 clinical trial of this compound in patients undergoing robot-assisted laparoscopic radical prostatectomy (RALP).

Table 1: this compound Phase 1 Trial Overview

| Parameter | Value | Reference |

|---|---|---|

| Study Design | Single-arm, open-label, dose-escalation | [3][7][8] |

| Indication | Robot-assisted laparoscopic radical prostatectomy (RALP) | [6][3] |

| Number of Patients | 38 | [3][4][7] |

| Dose Range Explored | 0.25 mg/kg to 3.0 mg/kg | [3][11] |

| Clinically Effective Dose | 3.0 mg/kg |[6][3][4] |

Table 2: Efficacy of this compound at the 3.0 mg/kg Dose

| Efficacy Measure | Result | Reference |

|---|---|---|

| Onset of Strong Fluorescence | < 15 minutes | [3][4][12] |

| Duration of Fluorescence | > 3.5 hours | [3][4][12] |

| Sustained Obturator Nerve Fluorescence | Achieved in 100% of patients (n=9) | [3][4][11] |

| Prostate Neurovascular Bundle Fluorescence | Observed in 89% of patients (8 out of 9) |[3][4][7] |

Table 3: Safety Profile of this compound

| Adverse Event | Grade | Attribution | Reference |

|---|---|---|---|

| Rash | Grade 2 | Possibly attributable to this compound | [3][4][11] |

| Photophobia | Grade 1 | Definitely related to this compound | [6] |

| Neurologic Changes | None Observed | - |[6] |

Experimental Protocols

The following is a representative protocol for the intraoperative use of this compound for nerve visualization during robotic surgery, based on the published phase 1 trial methodology.

1. Patient Selection and Preparation

-

Inclusion Criteria: Patients scheduled for robot-assisted surgery where nerve identification is critical (e.g., radical prostatectomy).[3][7]

-

Exclusion Criteria: History of prior surgery or radiation in the target anatomical area, known central or peripheral nervous system disease, current use of neurotoxic medications, recent exposure to phototoxic drugs, or significant kidney or liver dysfunction.[3][8]

-

Informed Consent: Ensure all participants provide written informed consent.

2. This compound Formulation and Administration

-

Reconstitution: (Note: Specific reconstitution instructions are not detailed in the provided search results. A standard approach would be to reconstitute the lyophilized this compound powder with a sterile, biocompatible solvent such as sterile water for injection or saline to the desired concentration.)

-

Dosing: The clinically effective dose has been identified as 3.0 mg/kg of the patient's body weight.[6][3][4]

-

Administration: Administer this compound as a single intravenous (IV) injection.

-

Timing: The injection should be administered intraoperatively at the time of robotic docking.[6][11]

3. Fluorescence Imaging and Surgical Procedure

-

Imaging System: A robotic surgical system equipped with a fluorescence imaging module capable of excitation in the blue light spectrum (370-425 nm) is required.[6][3][7]

-

System Calibration: Calibrate the fluorescence imaging system according to the manufacturer's instructions prior to the procedure.

-

Time to Onset: Allow for a minimum of 15 minutes post-injection for the agent to distribute and provide strong fluorescence.[3][12]

-

Visualization: During the surgical procedure, switch the robotic camera between standard white light and blue light fluorescence modes to identify and map the location of nerves. The obturator nerve can serve as a reference nerve to confirm adequate fluorescence before proceeding with dissection in more delicate areas.[3][8]

-

Surgical Dissection: Use the real-time nerve visualization to guide surgical dissection, aiming to preserve the integrity of the identified neural structures.

Figure 2: Experimental Workflow for this compound Use in Robotic Surgery.

4. Data Collection and Analysis

-

Fluorescence Assessment:

-

Subjective: Use a Likert scale (e.g., 1-5) to have the surgical team intraoperatively score the intensity of nerve fluorescence at predefined time points.[6]

-

Objective: Record high-quality images and videos from the fluorescence camera. Perform post-hoc analysis using image processing software (e.g., ImageJ) to quantify fluorescence intensity.[6]

-

-

Safety Monitoring: Monitor the patient for any adverse events throughout the procedure and for a defined postoperative period (e.g., 45 days).[8]

-

Outcome Measures: Assess surgical outcomes related to nerve preservation, such as functional recovery (e.g., erectile function and urinary continence in RALP).

Logical Relationships in Fluorescence-Guided Robotic Surgery

The integration of a nerve-specific fluorescent agent like this compound into the robotic surgery workflow creates a synergistic relationship between chemical imaging and surgical precision. This relationship is aimed at improving patient outcomes by addressing a key challenge in nerve-sparing surgery.

Figure 3: Logical Relationship of this compound in Robotic Surgery.

Future Directions

The successful phase 1 trial of this compound has demonstrated its safety and preliminary efficacy.[3][7] Future research will likely focus on:

-

Phase 2 and 3 Trials: Larger, multi-center trials to confirm the efficacy of this compound in improving nerve-sparing outcomes and to further characterize its safety profile. Phase II trials are currently in progress.[6]

-

Expansion to Other Surgeries: Investigating the use of this compound in other surgical specialties where iatrogenic nerve injury is a concern, such as head and neck, colorectal, and breast reconstruction surgeries.[5][12]

-

Quantitative Fluorescence: Developing methods to quantify the relationship between fluorescence intensity and nerve health or function.

-

Improving Sensitivity and Specificity: Further research may aim to enhance the properties of this compound to reliably highlight smaller nerves that are at a high risk of injury.[4][12]

These application notes are intended for research and informational purposes only and do not constitute medical advice. Researchers should adhere to all institutional and regulatory guidelines when conducting studies with investigational agents.

References

- 1. Intraoperative nerve tissue fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. merkavaholdings.com [merkavaholdings.com]

- 4. medpagetoday.com [medpagetoday.com]

- 5. mskcc.org [mskcc.org]

- 6. urotoday.com [urotoday.com]

- 7. This compound in Minimally Invasive Surgery: A Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nerve-Specific Fluorophores for Improved Nerve Sparing during Prostatectomy using the Clinical Fluorescence Guided Surgery Infrastructure - Peeref [peeref.com]

- 10. Nerve Visualization using Phenoxazine-Based Near-Infrared Fluorophores to Guide Prostatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. auajournals.org [auajournals.org]

- 12. Nerve-Illuminating Agent May Provide Safe Intraoperative Nerve Identification | ACS [facs.org]

Application Notes and Protocols: Rizedisben for Intraoperative Nerve Visualization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rizedisben (also known as Illuminare-1) is an investigational, novel, small-molecule fluorophore designed to enhance the intraoperative visualization of peripheral nerves.[1][2][3] Iatrogenic nerve injury is a significant cause of morbidity in various surgical procedures, leading to chronic pain and loss of function.[4][5] this compound addresses this challenge by binding to myelin, a lipid-rich sheath insulating nerve fibers, and fluorescing under blue light, thereby allowing surgeons to identify and preserve critical nerve structures in real-time during surgery.[1][2][3][6] The following notes detail the available data and protocols for the application of this compound in the context of peripheral nerve-sparing surgery, based on a phase 1 clinical trial.

Mechanism of Action

This compound's mechanism of action is based on its specific affinity for myelin.[1][2][3]

-

Binding: Following intravenous administration, this compound selectively binds to the myelin sheath of peripheral nerves.[1][3]

-

Fluorescence: When excited by blue light (in the 370-425 nm spectrum), the this compound-myelin complex emits a fluorescent signal.[2][4][6]

-

Visualization: This fluorescence provides high-contrast, real-time visualization of nerve tissues, distinguishing them from surrounding non-nerve tissues that do not uptake the fluorophore.[1]

Diagram: Mechanism of this compound Fluorescence

Caption: Intravenous this compound binds to the myelin sheath of nerves, fluorescing under blue light to aid visualization.

Clinical Application: Fluorescence-Guided Surgery

The primary application of this compound is in fluorescence-guided surgery (FGS) to facilitate nerve-sparing procedures.[1][2] A phase 1 clinical trial has evaluated its use in patients undergoing robot-assisted laparoscopic radical prostatectomy (RALP), a procedure where inadvertent damage to the neurovascular bundles can lead to erectile dysfunction and urinary incontinence.[2][6][7] In this context, this compound was used to illuminate the obturator nerve and the prostatic neurovascular bundles.[1][6] The successful visualization of these structures suggests that this compound has the potential to reduce iatrogenic nerve injury.[1] Future applications may extend to other surgeries where nerves are at risk, such as inguinal hernia repairs and esophageal or hiatal operations.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the phase 1 clinical trial of this compound in patients undergoing RALP.[6]

Table 1: Dose Escalation and Fluorescence Efficacy

| Dose Level (mg/kg) | Number of Patients | Onset of Fluorescence | Duration of Sustained Fluorescence | Nerves Visualized |

|---|---|---|---|---|

| 0.25 to <3.0 | 29 | Not specified | Not specified | Obturator Nerve |

| 3.0 | 9 | < 15 minutes [1][7] | > 3.5 hours [1][7] | Obturator Nerve (9/9 patients) [1], Prostate Neurovascular Bundles (8/9 patients) [1][6] |

Table 2: Safety and Tolerability (Adverse Events, AEs)

| Adverse Event | Grade | Relationship to this compound | Outcome |

|---|---|---|---|

| Photophobia | 1 | Definitely Related | Resolved without intervention in < 48 hours[1] |

| Peripheral Neuropathy | 1 | Possibly Related | Not specified |

| Paresthesia | 1 | Possibly Related | Not specified |

| Maculopapular Rash | 2 | Possibly Related | Not specified |

Experimental Protocol: Phase 1 Clinical Trial

This protocol describes the methodology used in the single-arm, open-label, phase 1 dose-escalation study of this compound.[2][6][7]

1. Patient Population:

-

Inclusion Criteria: Patients aged 18 years or older with a diagnosis of prostate cancer scheduled for a robot-assisted laparoscopic radical prostatectomy.[2][6]

-

Exclusion Criteria: Prior pelvic surgery or radiation, known central or peripheral nervous system disease, current use of neurotoxic medications, recent exposure to phototoxic drugs, or significant kidney or liver dysfunction.[2][6]

2. Study Design:

-

A single-arm, open-label, dose-escalation design was used.[6]

-

Cohorts of patients received escalating doses of this compound (from 0.25 mg/kg to 3.0 mg/kg).[4][6]

-

The clinically effective dose was defined as that which achieved sustained fluorescence of the obturator nerve in at least 3 of 5 patients in two consecutive cohorts, with grade ≥2 toxicity in no more than 20% of patients.[2][6]

3. Drug Administration:

-

This compound was administered as a single intravenous injection intraoperatively.[2][6]

-

The injection was timed to be approximately 30 minutes before the surgical visualization of the obturator nerve.[2][6]

4. Fluorescence Visualization and Assessment:

-

A blue light camera system was used for intraoperative visualization.[4]

-

Fluorescence of the obturator nerve (as the reference nerve) and the prostate neurovascular bundles was assessed at the clinically effective dose.[4][6]

-

Assessments were performed both subjectively by the surgical team (using a Likert scale) and objectively through post-hoc image analysis.[4][6]

-

Sustained fluorescence was defined as moderate or better fluorescence lasting for 90 minutes or longer.[6]

5. Safety Monitoring:

-

Patient safety was monitored for 45 days post-operation, documenting all adverse events.[6]

Diagram: this compound Clinical Trial Workflow

Caption: Workflow of the phase 1 clinical trial for this compound, from patient screening to endpoint analysis.

Diagram: Logic of Nerve Preservation with this compound

Caption: Logical flow demonstrating how this compound aids in the preservation of nerve function during surgery.

References

- 1. medpagetoday.com [medpagetoday.com]

- 2. merkavaholdings.com [merkavaholdings.com]

- 3. mskcc.org [mskcc.org]

- 4. urotoday.com [urotoday.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound in Minimally Invasive Surgery: A Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nerve-Illuminating Agent May Provide Safe Intraoperative Nerve Identification | ACS [facs.org]

Application Notes and Protocols for Staining of Rizedisben in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rizedisben (also known as Illuminare-1) is a novel small-molecule fluorophore designed for the intraoperative visualization of nerve structures.[1][2][3][4][5] Its mechanism of action is based on its ability to specifically bind to the myelin sheath that insulates nerve axons.[1][2][3] Upon binding, this compound fluoresces when excited by blue light, enabling the clear delineation of nerves from surrounding tissue.[1][2][6] This property is not only valuable in surgical settings to prevent iatrogenic nerve injury but also holds significant potential as a tool for researchers in neurosciences and drug development for the ex vivo staining and identification of myelinated structures in tissue samples.[1]

These application notes provide detailed protocols for the use of this compound as a direct fluorescent stain for myelin in both formalin-fixed paraffin-embedded (FFPE) and frozen tissue sections.

Principle of Staining

This compound is a fluorescent molecule, meaning it can absorb light at a specific wavelength and emit it at a longer wavelength. Unlike traditional immunohistochemistry (IHC) or immunofluorescence (IF) techniques, which require antibodies to target specific antigens, this compound directly binds to a component of the tissue—myelin. This eliminates the need for primary and secondary antibodies, simplifying the staining procedure and reducing the potential for non-specific antibody binding. The staining protocol, therefore, is a direct fluorescence staining method.

Quantitative Data

The following tables summarize the known quantitative data for this compound based on in vivo clinical trial data and publicly available information.

Table 1: In Vivo Characteristics of this compound

| Parameter | Value | Reference |

| Clinically Effective Dose | 3.0 mg/kg (intravenous) | [1] |

| Onset of Fluorescence | < 15 minutes | [1] |

| Duration of Fluorescence | > 3.5 hours | [1] |

Table 2: Spectral Properties of this compound

| Parameter | Wavelength (nm) | Reference |

| Excitation Spectrum | 370 - 425 (Blue Light) | [6] |

| Emission Maximum | Not Publicly Available |

Note on Emission Spectrum: The specific emission maximum for this compound is not currently in the public domain. Researchers should initially use a standard DAPI or "blue" emission filter (e.g., 420-480 nm). For optimal signal detection, it is recommended to use a spectral detector on a confocal microscope to determine the peak emission wavelength of this compound in the stained tissue and select the appropriate emission filter accordingly.

Visualization of this compound's Mechanism of Action

The following diagram illustrates the fundamental principle of this compound staining.

Caption: this compound binds to the myelin sheath and emits fluorescence upon blue light excitation.

Experimental Protocols

The following are detailed protocols for staining myelin in tissue samples using this compound. It is recommended to optimize the this compound concentration and incubation time for specific tissue types and preparation methods.

Protocol 1: Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections

This protocol outlines the steps for deparaffinization, rehydration, and subsequent staining of FFPE tissue sections with this compound.

Caption: Workflow for direct fluorescent staining of FFPE tissue sections with this compound.

Materials:

-

FFPE tissue sections on positively charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound stock solution (concentration to be determined empirically, suggested starting range 1-10 µM)

-

Staining buffer (e.g., PBS)

-

Nuclear counterstain (optional, e.g., DAPI)

-

Aqueous mounting medium

-

Coverslips

-

Coplin jars

-

Humidified chamber

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 1 change, 3 minutes. d. Immerse in 70% Ethanol: 1 change, 3 minutes. e. Rinse thoroughly in distilled water.

-

Washing: a. Wash slides in PBS for 5 minutes.

-

This compound Staining: a. Prepare the this compound staining solution by diluting the stock solution in PBS. The optimal concentration should be determined, but a starting point of 5 µM is recommended. b. Wipe excess PBS from around the tissue section and apply the this compound staining solution, ensuring the entire section is covered. c. Incubate in a humidified chamber at room temperature for 20-30 minutes, protected from light.

-

Washing: a. Gently rinse off the staining solution with PBS. b. Wash the slides in PBS: 2 changes, 5 minutes each, with gentle agitation and protected from light.

-

Nuclear Counterstaining (Optional): a. If a nuclear counterstain is desired, apply the diluted counterstain solution (e.g., DAPI) and incubate according to the manufacturer's instructions. b. Rinse briefly in PBS.

-

Mounting: a. Mount the coverslip using an aqueous mounting medium. b. Seal the edges of the coverslip with clear nail polish to prevent drying.

-

Visualization: a. Visualize the staining using a fluorescence microscope equipped with an excitation filter for the blue light spectrum (e.g., 370-425 nm) and an appropriate emission filter (see note on emission spectrum above).

Protocol 2: Staining of Frozen Tissue Sections

This protocol is suitable for fresh or fixed frozen tissue sections.

Caption: Workflow for direct fluorescent staining of frozen tissue sections with this compound.

Materials:

-

Frozen tissue sections on positively charged slides

-

4% Paraformaldehyde (PFA) in PBS (for post-fixation, optional)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound stock solution

-

Staining buffer (e.g., PBS)

-

Nuclear counterstain (optional, e.g., DAPI)

-

Aqueous mounting medium

-

Coverslips

-

Humidified chamber

Procedure:

-

Tissue Preparation: a. Remove slides with frozen sections from the freezer and allow them to equilibrate to room temperature for 15-20 minutes. b. (Optional) For unfixed tissues, perform a post-fixation step by immersing the slides in 4% PFA for 10-15 minutes at room temperature. For previously fixed tissues, this step can be omitted.

-

Washing: a. If fixation was performed, wash the slides in PBS: 2 changes, 5 minutes each. For unfixed tissues, start with a brief rinse in PBS.

-

This compound Staining: a. Prepare the this compound staining solution as described in Protocol 1. b. Apply the staining solution to the tissue sections. c. Incubate in a humidified chamber at room temperature for 20-30 minutes, protected from light.

-

Washing: a. Gently rinse with PBS. b. Wash in PBS: 2 changes, 5 minutes each, with gentle agitation and protected from light.

-

Nuclear Counterstaining (Optional): a. Apply a nuclear counterstain if desired, following the manufacturer's protocol. b. Rinse briefly in PBS.

-

Mounting: a. Mount with an aqueous mounting medium and apply a coverslip.

-

Visualization: a. Visualize using a fluorescence microscope with the appropriate filter sets as described in Protocol 1.

Troubleshooting

-

Weak Signal:

-

Increase the concentration of this compound.

-

Increase the incubation time.

-

Ensure the tissue sections have not dried out at any stage.

-

Check the fluorescence microscope's light source and filter sets.

-

-

High Background:

-

Decrease the concentration of this compound.

-

Decrease the incubation time.

-

Increase the number and duration of the post-staining washes.

-

Ensure proper deparaffinization for FFPE sections.

-

Conclusion

This compound offers a rapid and specific method for the fluorescent labeling of myelin in both FFPE and frozen tissue sections. The direct staining protocol is significantly shorter and simpler than traditional antibody-based methods. These protocols provide a foundation for researchers to utilize this compound as a valuable tool for visualizing myelinated nerve fibers in a variety of research applications. Optimization of the staining conditions for specific tissues and experimental setups is recommended to achieve the best results.

References

Application Notes and Protocols: Rizedisben for Nerve Mapping in Cancer Surgery

For Researchers, Scientists, and Drug Development Professionals

Introduction